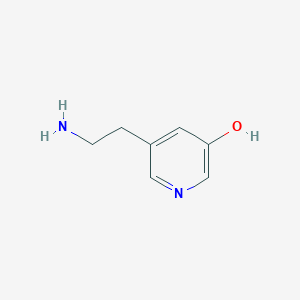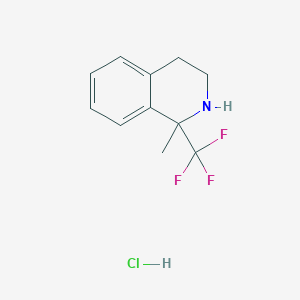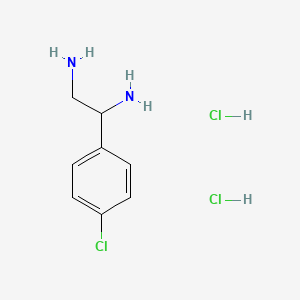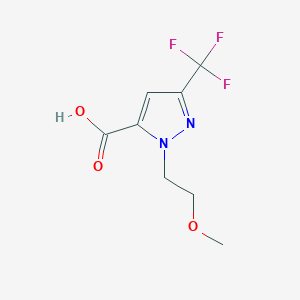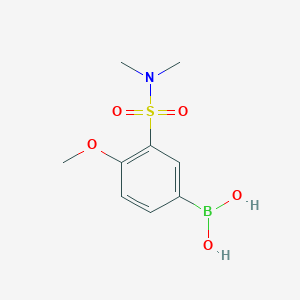
(3-(N,N-Dimethylsulfamoyl)-4-methoxyphenyl)boronsäure
Übersicht
Beschreibung
(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C9H14BNO5S and its molecular weight is 259.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung spielt eine zentrale Rolle in den Suzuki-Miyaura-Kreuzkupplungsreaktionen, die weit verbreitet sind, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden. Die Boronsäure-Gruppe reagiert mit halogenhaltigen Verbindungen in Gegenwart eines Palladiumkatalysators und erzeugt Biarylstrukturen, die in vielen Pharmazeutika und organischen Materialien grundlegend sind .
Katalysatoren in der organischen Synthese
Aufgrund ihrer Lewis-Acidität kann (3-(N,N-Dimethylsulfamoyl)-4-methoxyphenyl)boronsäure als Katalysator in verschiedenen organischen Transformationen fungieren. Dies umfasst die Erleichterung der regioselektiven Funktionalisierung von Diolen und Kohlenhydraten sowie Epoxidringöffnungsreaktionen .
Entwicklung optoelektronischer Materialien
Organoborverbindungen sind bei der Entwicklung optoelektronischer Materialien von entscheidender Bedeutung, da sie die Fähigkeit haben, mit verschiedenen Molekülen zu koordinieren und so ihre elektronischen Eigenschaften zu verändern. Diese spezielle Boronsäure könnte zur Synthese von Materialien für Leuchtdioden (LEDs) und Photovoltaikzellen verwendet werden .
Medizinische Chemie
In der medizinischen Chemie werden Boronsäuren verwendet, um neue Pharmazeutika zu entwickeln. Ihre einzigartige Reaktivität ermöglicht die Konstruktion komplexer Moleküle, die auf spezifische Weise mit biologischen Systemen interagieren können, was möglicherweise zu neuen Behandlungen für verschiedene Krankheiten führt .
Polymerscience
Die Boronsäuregruppe kann verwendet werden, um neuartige Polymere mit einzigartigen Eigenschaften zu erzeugen. Sie kann reversible kovalente Bindungen mit Diolen bilden, was zur Entwicklung von selbstheilenden Materialien oder responsiven Polymersystemen führen kann .
Biokonjugation und Markierung
Diese Verbindung kann in Biokonjugationstechniken verwendet werden, um Biomoleküle an verschiedene Oberflächen oder andere Moleküle zu binden. Die Boronsäuregruppe bildet stabile Komplexe mit Zuckern, was nützlich für die Markierung und den Nachweis von Glykoproteinen ist .
Sensorik und Bildgebung
Aufgrund ihrer Fähigkeit, an Saccharide zu binden, kann This compound beim Entwurf von Sensoren für Glucose oder andere biologisch relevante Zucker verwendet werden. Dies hat Anwendungen in der medizinischen Diagnostik und Bildgebung .
Umweltüberwachung
Organoborverbindungen können in der Umweltüberwachung eingesetzt werden. Sie können so konzipiert werden, dass sie mit bestimmten Schadstoffen reagieren, wobei sich Farbe oder Fluoreszenz in Abhängigkeit von deren Vorhandensein verändern, wodurch sie als Indikatoren für die Umweltqualität dienen .
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with 1,2 and 1,3 cis-diols motifs of carbohydrates .
Mode of Action
(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid, like other boronic acids, forms fast and reversible covalent interactions with 1,2/1,3 cis-diols of carbohydrates, generally affording five-/six-membered cyclic boronic esters .
Biochemical Pathways
Boronic acids are often used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Boronic acids are known to interact with carbohydrates, which can have various effects depending on the specific context .
Action Environment
The stability of boronic acids can be influenced by factors such as ph and temperature .
Eigenschaften
IUPAC Name |
[3-(dimethylsulfamoyl)-4-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO5S/c1-11(2)17(14,15)9-6-7(10(12)13)4-5-8(9)16-3/h4-6,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZBEMZKWQBTOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


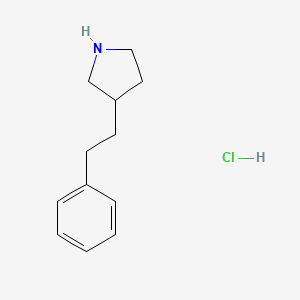

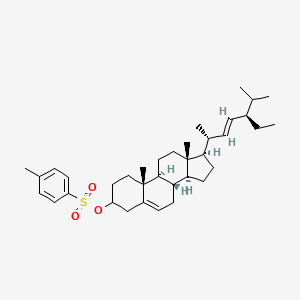
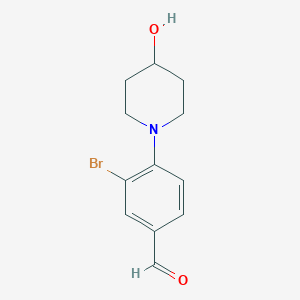

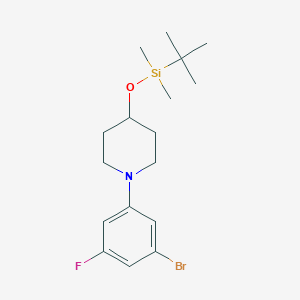
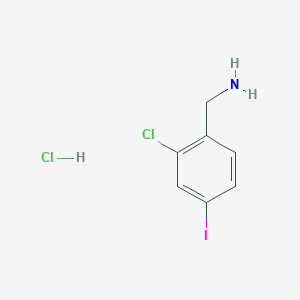
![2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide](/img/structure/B1472903.png)
